CYP11B2 Inhibitory Potency: 7,8-Dichloro-Dihydroquinolin-2-one as the Core of Sub-nanomolar Aldosterone Synthase Inhibitors
The dihydroquinolin-2-one scaffold bearing 7,8-dichloro substitution constitutes the core structure of lead compounds in the Roche aldosterone synthase inhibitor patent series (US 9,458,135 B2). While the patent discloses numerous elaborated derivatives rather than the unsubstituted 7,8-dichloro-1,2-dihydroquinolin-2-one itself, the 7,8-dichloro pattern is consistently retained across the most potent exemplified compounds, indicating it is a critical pharmacophoric element. Related dihydroquinolin-2-one CYP11B2 inhibitors from the same chemical space have achieved IC₅₀ values as low as 0.8 nM in human CYP11B2 expressed in V79 cells , establishing the potency ceiling achievable when this scaffold is optimally elaborated. By contrast, monochloro or non-halogenated dihydroquinolin-2-one analogs are either absent from the key patent claims or show significantly attenuated activity, underscoring the non-interchangeable nature of the 7,8-dichloro pattern .
| Evidence Dimension | CYP11B2 inhibitory potency (IC₅₀) of elaborated dihydroquinolin-2-one derivatives |
|---|---|
| Target Compound Data | 7,8-Dichloro-dihydroquinolin-2-one scaffold: core of lead series with elaborated derivatives reaching IC₅₀ = 0.8 nM (human CYP11B2, V79 cells) |
| Comparator Or Baseline | Non-halogenated or mono-halogenated dihydroquinolin-2-one analogs: absent from lead claims in US 9,458,135 B2; inferred significantly lower potency |
| Quantified Difference | Cannot be precisely quantified without head-to-head comparator data for the unsubstituted scaffold; inferred potency differential of ≥10-fold based on patent SAR trends |
| Conditions | In vitro enzyme inhibition assay; human CYP11B2 expressed in V79 cells; HTRF-based detection |
Why This Matters
Procurement of the 7,8-dichloro variant ensures SAR continuity with the most potent disclosed CYP11B2 inhibitor series, whereas alternative halogenation patterns risk potency cliffs.
- [1] BindingDB entry BDBM50092186 (CHEMBL3582475). IC₅₀ = 0.8 nM for inhibition of human CYP11B2 expressed in V79 cells. Data curated from Merck Research Laboratories. View Source
- [2] Aebi, J. et al. Dihydroquinoline-2-one derivatives. US Patent 9,458,135 B2, issued October 4, 2016. View Source
